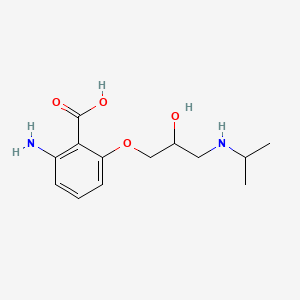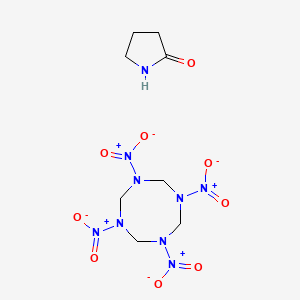
2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique diazocine core structure, which is often associated with interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine typically involves multi-step organic reactions. The starting materials are usually aromatic compounds that undergo a series of functional group transformations, including amination, etherification, and acylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and purification systems would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mecanismo De Acción
The mechanism of action of 2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine might include other diazocine derivatives or compounds with similar functional groups. Examples could be:
- 2,8-Diamino-6,12-diphenyldibenzo(b,f)(1,5)diazocine
- 2,8-Di(2-morpholinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical and biological properties. Its unique structure may confer distinct reactivity and interactions compared to other similar compounds.
Propiedades
Número CAS |
130189-74-1 |
|---|---|
Fórmula molecular |
C44H50N6O4 |
Peso molecular |
726.9 g/mol |
Nombre IUPAC |
N-[(6Z,12Z)-6,12-diphenyl-2-[[2-(2-piperidin-1-ylethoxy)acetyl]amino]benzo[c][1,5]benzodiazocin-8-yl]-2-(2-piperidin-1-ylethoxy)acetamide |
InChI |
InChI=1S/C44H50N6O4/c51-41(31-53-27-25-49-21-9-3-10-22-49)45-35-17-19-39-37(29-35)43(33-13-5-1-6-14-33)47-40-20-18-36(30-38(40)44(48-39)34-15-7-2-8-16-34)46-42(52)32-54-28-26-50-23-11-4-12-24-50/h1-2,5-8,13-20,29-30H,3-4,9-12,21-28,31-32H2,(H,45,51)(H,46,52)/b43-37-,44-38-,47-40?,47-43?,48-39?,48-44? |
Clave InChI |
ZQPVKNNVTPDUBW-KCJYYHRMSA-N |
SMILES isomérico |
C1CCN(CC1)CCOCC(=O)NC2=C/C/3=C(/N=C4/C(=C(\N=C3C=C2)/C5=CC=CC=C5)/C=C(C=C4)NC(=O)COCCN6CCCCC6)\C7=CC=CC=C7 |
SMILES canónico |
C1CCN(CC1)CCOCC(=O)NC2=CC3=C(N=C4C=CC(=CC4=C(N=C3C=C2)C5=CC=CC=C5)NC(=O)COCCN6CCCCC6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















